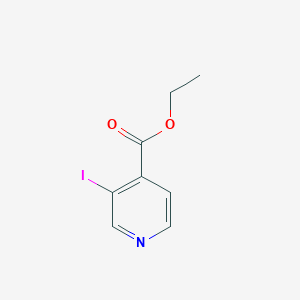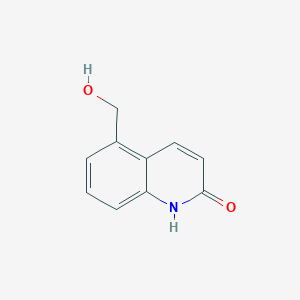
2(1H)-Quinolinone, 5-(hydroxymethyl)-
Overview
Description
2(1H)-Quinolinone, 5-(hydroxymethyl)- is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with a hydroxymethyl group attached at the 5-position. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 5-(hydroxymethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzyl alcohol with an appropriate aldehyde or ketone under acidic conditions to form the quinolinone core. The hydroxymethyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of 2(1H)-Quinolinone, 5-(hydroxymethyl)- may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of reagents and catalysts, as well as reaction conditions, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 5-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of 5-formyl-2(1H)-quinolinone or 5-carboxy-2(1H)-quinolinone.
Reduction: Formation of 5-(hydroxymethyl)-1,2-dihydroquinolinone.
Substitution: Various substituted quinolinone derivatives depending on the reagents used.
Scientific Research Applications
2(1H)-Quinolinone, 5-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 5-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxymethyl group can enhance the compound’s binding affinity and specificity for its targets. Additionally, the quinolinone core can interact with various cellular components, influencing biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinolinone: Lacks the hydroxymethyl group but shares the quinolinone core structure.
5-Hydroxy-2(1H)-quinolinone: Contains a hydroxyl group at the 5-position instead of a hydroxymethyl group.
2(1H)-Quinolinone, 5-methyl-: Has a methyl group at the 5-position instead of a hydroxymethyl group.
Uniqueness
2(1H)-Quinolinone, 5-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
5-(hydroxymethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11-9/h1-5,12H,6H2,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEZEYADBZBTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid](/img/structure/B3318837.png)
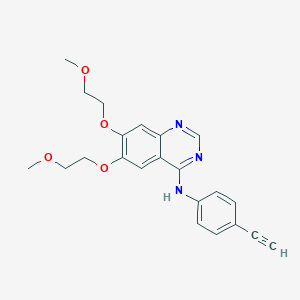
![4'-Ethyl-4'-hydroxy-7',8'-dihydrospiro[[1,3]dioxolane-2,6'-pyrano[3,4-f]indolizine]-3',10'(1'H,4'H)-dione](/img/structure/B3318842.png)
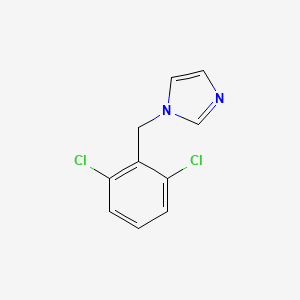
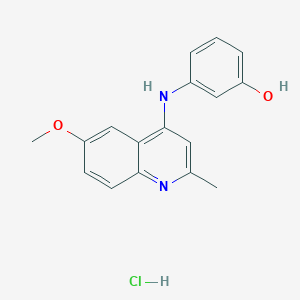

![2-(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(4-ethylphenyl)acetamido)-N-(tert-butyl)-2-(thiophen-3-yl)acetamide](/img/structure/B3318890.png)
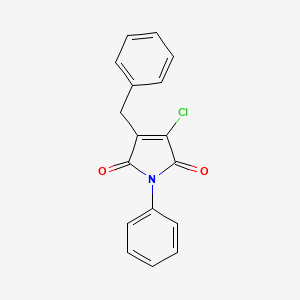
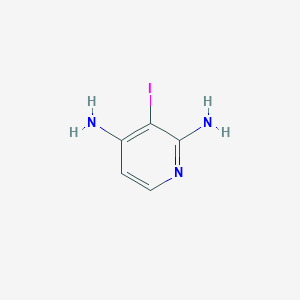
![3-[Methyl(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one](/img/structure/B3318908.png)
